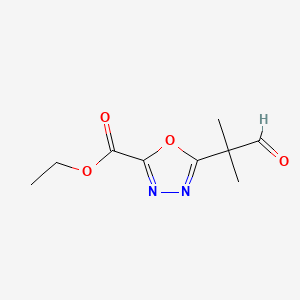![molecular formula C13H10BrFOZn B14897585 2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14897585.png)
2-[(2'-Fluorophenoxy)methyl]phenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran: is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the fluorine atom in the phenoxy group enhances the reactivity and selectivity of the compound in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 2-[(2’-Fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(2’-Fluorophenoxy)methyl]bromobenzene+Zn→2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of high-purity starting materials and solvents ensures the consistency and quality of the final product. The compound is typically prepared in a concentration of 0.25 M in tetrahydrofuran for ease of handling and application in various synthetic processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide undergoes several types of reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Addition Reactions: The compound can add to electrophilic double bonds, such as alkenes and alkynes.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts, such as tetrakis(triphenylphosphine)palladium(0), are often used in cross-coupling reactions.
Bases: Bases like potassium carbonate or sodium hydroxide are used to facilitate the reaction.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc reagent.
Major Products Formed
The major products formed from reactions involving 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, which is valuable in pharmaceuticals and materials science.
Applications De Recherche Scientifique
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and polymers.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide involves the formation of a reactive organozinc intermediate, which can undergo transmetalation with palladium catalysts. This process facilitates the formation of carbon-carbon bonds in cross-coupling reactions. The presence of the fluorine atom enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the phenyl ring.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylzinc bromide
- 2,6-Difluorophenylzinc bromide
- 4-Fluorophenylzinc bromide
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
Uniqueness
2-[(2’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorine atom in the phenoxy group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.
Propriétés
Formule moléculaire |
C13H10BrFOZn |
|---|---|
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-2-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;;/h1-6,8-9H,10H2;1H;/q-1;;+2/p-1 |
Clé InChI |
UPMMXUYFYSHZPA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C([C-]=C1)COC2=CC=CC=C2F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















